Cas no 31991-54-5 (Anthralin dimer)
Anthralin dimer Chemical and Physical Properties
Names and Identifiers
-
- [9,9'-Bianthracene]-10,10'(9H,9'H)-dione,4,4',5,5'-tetrahydroxy-
- 10-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1,8-dihydroxy-10H-anthracen-9-one
- (9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 4,4',5,5'-tetrahydroxy-
- BIANTHRALIN
- 4,4',5,5'-Tetrahydroxy-9,9'-bianthracenyl-10,10'(9H,9'H)-dione; Dithranol Imp. C (EP); Dithranol Dimer; Dithranol Impurity C
- UNII-KVN92VE7KD
- DTXSID40185820
- BDBM50060853
- 4,5,4'',5''-Tetrahydroxy-9H,9''H-[9,9'']bianthracenyl-10,10''-dione
- Anthralin dimer
- 1,8,1',8'-Thba
- 4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione
- CHEMBL332779
- 1,1',8,8'-tetrahydroxy-10,10'-bianthrone
- 1,8,1',8'-Tetrahydroxybisanthrone
- 1,8,1',8'-TETRAHYDROXYDIANTHRONE
- DITHRANOL IMPURITY C [EP IMPURITY]
- KVN92VE7KD
- 1,1',8,8'-TETRAHYDROXYBISANTHRONE
- 4,4',5,5'-TETRAHYDROXY-9,9'-BIANTHRACENYL-10,10'(9H,9'H)-DIONE
- 1,8,1',8'-tetrahydroxy-10,10'-dianthrone
- SCHEMBL14113261
- 31991-54-5
- 4,4',5,5'-Tetrahydroxy-9,9'-bianthracenyl-10,10'(9H,9'H)-dione (Dithranol Dimer)
-
- Inchi: 1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,21-22,29-32H
- InChI Key: VEBBCQINQQBIOM-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC=CC=2C(C2C=CC=C(C=21)O)C1C2C=CC=C(C=2C(C2C(=CC=CC1=2)O)=O)O)O
Computed Properties
- Exact Mass: 450.11034
- Monoisotopic Mass: 450.11033829g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 1
- Complexity: 687
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 115Ų
Experimental Properties
- PSA: 115.06
Anthralin dimer Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A420020-10mg |
Anthralin dimer |
31991-54-5 | 10mg |
$ 173.00 | 2023-04-19 | ||
| TRC | A420020-50mg |
Anthralin dimer |
31991-54-5 | 50mg |
$ 775.00 | 2023-04-19 | ||
| TRC | A420020-100mg |
Anthralin dimer |
31991-54-5 | 100mg |
$ 800.00 | 2023-09-09 |
Anthralin dimer Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Anthralin dimer
Recent Advances in Anthralin Dimer (31991-54-5) Research: A Comprehensive Review
Anthralin dimer (CAS: 31991-54-5), a derivative of the well-known anti-psoriatic agent anthralin, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its dimeric structure, exhibits enhanced stability and therapeutic potential compared to its monomeric counterpart. Recent studies have explored its mechanisms of action, pharmacokinetics, and potential applications in dermatology and oncology, making it a promising candidate for further development.
The primary focus of recent research has been on elucidating the molecular mechanisms underlying the biological activity of Anthralin dimer. Studies have demonstrated that the dimeric form enhances the compound's ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammatory and proliferative diseases. Additionally, its improved pharmacokinetic profile, including better skin penetration and reduced systemic absorption, makes it particularly suitable for topical applications in psoriasis and other dermatological conditions.
In vitro and in vivo studies have provided compelling evidence of the efficacy of Anthralin dimer. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the dimer exhibited superior anti-proliferative effects on keratinocytes compared to monomeric anthralin, with minimal cytotoxicity to normal cells. Another study highlighted its potential as an anti-cancer agent, showing promising results in inhibiting the growth of melanoma cells through the induction of apoptosis and cell cycle arrest.
Despite these advancements, challenges remain in the clinical translation of Anthralin dimer. Issues such as formulation stability, scalability of synthesis, and long-term safety profiles need to be addressed. Ongoing research is focused on optimizing the synthesis process to ensure reproducibility and cost-effectiveness, as well as conducting comprehensive preclinical toxicology studies to pave the way for clinical trials.
In conclusion, Anthralin dimer (31991-54-5) represents a significant advancement in the field of dermatological and oncological therapeutics. Its enhanced biological activity and improved pharmacokinetics position it as a promising candidate for further development. Future research should prioritize addressing the remaining challenges to facilitate its transition from the laboratory to the clinic, ultimately benefiting patients with psoriasis, melanoma, and other related conditions.
31991-54-5 (Anthralin dimer) Related Products
- 517-44-2(Sennidin B)
- 641-12-3(Sennidin A)
- 28882-53-3(Ochromycinone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 764724-30-3(Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate)
- 1805098-81-0(Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)